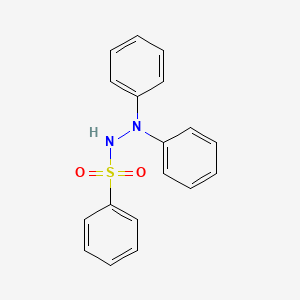![molecular formula C14H11N5S B5710785 nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, also known as NPTB, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. NPTB is a thiosemicarbazone derivative that has shown promising results in various studies, including its potential use as an anticancer agent.
作用機序
The mechanism of action of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in DNA replication and repair. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also induce oxidative stress and disrupt cellular signaling pathways, leading to cell death.
Biochemical and Physiological Effects
nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer properties, nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been shown to have antimicrobial and anti-inflammatory effects. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been shown to modulate the immune system and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its relatively simple synthesis method and high yield. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is also stable and can be stored for long periods of time. However, one limitation of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone.
将来の方向性
There are many potential future directions for research on nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is its potential use as an anticancer agent, particularly in combination with other drugs. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone may also have applications in treating other diseases, such as parasitic infections and neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action and potential side effects of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone, as well as its potential for clinical use.
合成法
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can be synthesized through a multistep process involving the reaction of 2-acetylpyridine with thiosemicarbazide and subsequent reactions with various reagents to form the final product. The synthesis of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been optimized to produce high yields and purity.
科学的研究の応用
Nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has been studied extensively for its potential applications in scientific research. One of the most promising applications of nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone is its use as an anticancer agent. Studies have shown that nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone can induce cell death in cancer cells and inhibit tumor growth in animal models. nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone has also been studied for its potential use in treating other diseases, such as parasitic infections and neurodegenerative disorders.
特性
IUPAC Name |
4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-7-16-12(5-1)13-10-20-14(18-13)19-17-9-11-4-3-6-15-8-11/h1-10H,(H,18,19)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSSFTSBQDJPDV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NN=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)N/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-2-yl-N-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5710713.png)
![10-acetyl-10H-indolo[3,2-b]quinoline](/img/structure/B5710719.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)

![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)